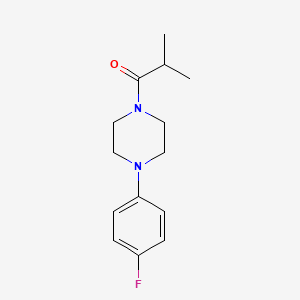
5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In
作用机制
The mechanism of action of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have neuroprotective effects. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione has various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory effects. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its potential use as a pesticide and corrosion inhibitor. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the study of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione. One direction is the further investigation of its mechanism of action, which can provide insights into its potential applications in various fields. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies can be conducted to explore its potential use as a drug candidate for the treatment of various diseases, as well as its potential use in agriculture and material science.
In conclusion, 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成方法
The synthesis of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione can be achieved through various methods. One of the most common methods is the reaction between cyclohexylamine, 2-furaldehyde, and thiourea. The reaction is carried out in the presence of a catalyst such as zinc chloride or hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学研究应用
5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione has shown potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, bacterial infections, and neurological disorders. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
属性
IUPAC Name |
5-cyclohexyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c19-14-15-10-17(12-5-2-1-3-6-12)11-16(14)9-13-7-4-8-18-13/h4,7-8,12H,1-3,5-6,9-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFGBPRRCWYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)

